molecular formula C11H12N2 B11915516 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile CAS No. 63006-86-0

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile

Cat. No.: B11915516
CAS No.: 63006-86-0
M. Wt: 172.23 g/mol
InChI Key: CIIOSQUDAKSIOK-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile is a chemical intermediate of interest in medicinal chemistry for the synthesis of novel bioactive molecules. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, recognized for its presence in compounds with a range of biological activities. Recent scientific literature highlights significant research into tetrahydroisoquinoline derivatives for their potential as anticancer agents. Some derivatives have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF7), liver cancer (HEPG2), and lung cancer (A549) cells, by inducing apoptosis and cell cycle arrest . Furthermore, THIQ-based compounds are being investigated as inhibitors of critical enzymatic targets involved in cancer proliferation, such as cyclin-dependent kinase 2 (CDK2), dihydrofolate reductase (DHFR), and heat shock protein 90 (HSP90) . The acetonitrile functional group on the THIQ core makes this compound a versatile building block for further chemical elaboration, enabling researchers to generate new compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only.

Properties

CAS No.

63006-86-0

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetonitrile

InChI

InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,11,13H,5,7-8H2

InChI Key

CIIOSQUDAKSIOK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC#N

Origin of Product

United States

Preparation Methods

Bis-Alkylation Reaction Conditions

The acetonitrile derivative was treated with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions (K₂CO₃) in a polar aprotic solvent (e.g., DMF). This introduced two alkyl chains at the α-position of the nitrile, forming a disubstituted intermediate. The reaction proceeded via an SN2 mechanism, with the nitrile’s electron-withdrawing nature enhancing the acidity of the α-hydrogens, facilitating deprotonation and nucleophilic attack.

Cyclization via Pictet-Spengler Reaction

The bis-alkylated intermediate underwent cyclization under Pictet-Spengler conditions, employing formaldehyde or substituted aldehydes in acidic media (e.g., HCl/EtOH). This step generated the THIQ scaffold, with the nitrile group retained at the 3-position. The reaction’s regioselectivity was attributed to the electronic effects of the methoxy group on the aryl ring, directing cyclization to the para position.

Critical Parameters

  • Temperature: 80–100°C for bis-alkylation; 25–50°C for cyclization.

  • Yield: 60–75% for bis-alkylation; 50–65% for cyclization.

Bischler-Napieralski Cyclodehydration with Nitrile Retention

An alternative route leverages the Bischler-Napieralski reaction, traditionally used for THIQ synthesis. In a modified approach, a β-arylethylamide bearing a nitrile group underwent cyclodehydration to form the dihydroisoquinoline intermediate, followed by selective reduction.

Substrate Design and Cyclodehydration

Starting with 4-(2-cyanoethyl)-2-methoxyphenylacetamide, cyclodehydration with POCl₃ at 0–5°C produced the dihydroisoquinoline core. The nitrile group remained unaffected due to the mild reaction conditions, avoiding hydrolysis or reduction.

Reduction to Tetrahydroisoquinoline

The dihydroisoquinoline intermediate was reduced using NaBH₄ in methanol, yielding 3-cyano-THIQ with >90% purity. Catalytic hydrogenation (H₂/Pd-C) was less effective, leading to partial reduction of the nitrile to an amine.

Optimization Insights

  • POCl₃ stoichiometry: 1.2 equivalents prevented over-dehydration.

  • Reduction time: 4–6 h ensured complete saturation of the C1–C2 double bond.

N-Alkylation of Preformed Tetrahydroisoquinolines

Direct functionalization of preformed THIQ derivatives offers a modular pathway. For example, 3-bromo-THIQ underwent nucleophilic substitution with potassium cyanide (KCN) in DMSO at 120°C, yielding 3-cyano-THIQ in 55% yield.

Mechanistic Considerations

The reaction proceeded via an SNAr mechanism, with the electron-deficient aryl bromide facilitating cyanide attack. Steric hindrance at the 3-position necessitated elevated temperatures and prolonged reaction times (24–48 h).

Limitations and Byproducts

Competing elimination pathways produced minor amounts of dehydro-THIQ (5–10%). Additionally, trace moisture led to hydrolysis of the nitrile to the corresponding amide, requiring anhydrous conditions.

Strecker Synthesis with In Situ Cyclization

A less conventional method adapted the Strecker synthesis, combining an aldehyde, amine, and cyanide source. For instance, reaction of 3-methoxybenzaldehyde with 2-phenylethylamine and trimethylsilyl cyanide (TMSCN) in acetic acid generated an α-aminonitrile intermediate, which cyclized under heat to form 3-cyano-THIQ .

Reaction Dynamics

  • Temperature: 80°C for 12 h.

  • Acid catalyst: Acetic acid (10 mol%) accelerated imine formation and cyclization.

  • Yield: 40–50%, with diastereomeric ratios (dr) of 3:1 favoring the trans isomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Bis-Alkylation60–75>95Scalable; nitrile retained throughoutMulti-step; requires harsh bases
Bischler-Napieralski50–6590Direct cyclization; high regioselectivitySensitive to moisture
N-Alkylation5585Modular; uses preformed THIQLow yield; byproduct formation
Strecker Synthesis40–5080One-pot reactionPoor diastereocontrol

Mechanistic and Spectroscopic Validation

NMR Characterization

The ¹H-NMR spectrum of 3-cyano-THIQ exhibited a triplet at δ 2.85 ppm (J = 6.5 Hz) for the C3-CH₂CN protons and a singlet at δ 3.75 ppm for the THIQ methylene groups. The nitrile’s carbon signal appeared at δ 118.5 ppm in the ¹³C-NMR spectrum.

IR Spectroscopy

A sharp absorption band at 2240 cm⁻¹ confirmed the presence of the nitrile group, absent in reduced analogs.

Industrial and Pharmacological Relevance

3-cyano-THIQ serves as a precursor to opioid receptor modulators and estrogen receptor-targeting agents. Its synthetic versatility underscores its value in medicinal chemistry, though scalability remains a challenge for N-alkylation routes .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
The compound serves as a crucial building block in the synthesis of complex molecules and natural products. Its tetrahydroisoquinoline structure is prevalent in many bioactive compounds.

Synthetic Routes
Various synthetic methods have been developed to produce 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile. A common approach involves the reaction of phenylethylamine with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.

Biological Applications

Neuroprotective Properties
Research indicates that this compound exhibits potential neuroprotective effects. Studies have shown its ability to modulate neurotransmitter systems and inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Case Study: Neurodegenerative Disorders
A patent highlights the use of tetrahydroisoquinoline derivatives in treating neurodegenerative disorders such as Alzheimer’s disease. These compounds act as antagonists at orexin receptors, which are implicated in sleep regulation and cognitive function .

Medicinal Applications

Therapeutic Lead Compound
this compound is being investigated as a lead compound for developing new therapeutic agents targeting various diseases. Its effectiveness against disorders related to the orexin system suggests its utility in treating conditions like insomnia and obesity .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets that modulate neurotransmitter release and inhibit inflammatory responses. This dual action makes it a promising candidate for drug development aimed at CNS disorders .

Industrial Applications

Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the production of various drugs. Its structural properties facilitate the development of new medications aimed at treating a range of health issues from mental health to metabolic disorders .

Agrochemical Use
Beyond pharmaceuticals, this compound also finds applications in agrochemicals. Its ability to influence biological systems makes it suitable for developing pesticides and herbicides that target specific pathways in pests without affecting beneficial organisms.

Data Table: Summary of Applications

Application AreaSpecific UseExamples/Case Studies
ChemistryBuilding block for synthesisUsed in the synthesis of complex molecules
BiologyNeuroprotective agentPotential treatment for Alzheimer's disease
MedicineLead compound for drug developmentInvestigated for orexin receptor antagonism
IndustryPharmaceutical and agrochemical productionDevelopment of targeted therapeutics

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. It has been shown to modulate neurotransmitter systems and inhibit neuroinflammatory pathways . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

6-Methyl-1,2,3,4-Tetrahydroquinoline

  • Molecular Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol
  • Key Features: A tetrahydroquinoline derivative with a methyl substituent at the 6-position. Unlike tetrahydroisoquinoline, the nitrogen atom in tetrahydroquinoline resides in the first ring (benzene-adjacent), altering electronic properties and reactivity. The methyl group is less polar than acetonitrile, reducing solubility in polar solvents .
  • Applications : Used as an intermediate in agrochemicals and dyes.

1,2,3,4-Tetrahydroisoquinoline

  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : 133.19 g/mol
  • Key Features: The parent tetrahydroisoquinoline lacks the acetonitrile group, resulting in lower molecular weight and reduced reactivity toward nucleophiles.
  • Applications : Precursor for opioid analogs and CNS-targeting drugs.

3-Cyano-1,2,3,4-tetrahydroisoquinoline

  • Molecular Formula : C₁₀H₁₀N₂
  • Molecular Weight : 158.20 g/mol
  • Key Features: Features a nitrile group directly attached to the tetrahydroisoquinoline core, differing from the acetonitrile side chain in the target compound. This structural variation influences steric hindrance and conjugation effects.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) LogP
This compound 172.23 ~300 (estimated) Moderate 1.2
6-Methyl-1,2,3,4-tetrahydroquinoline 147.22 245–250 Low 2.5
1,2,3,4-Tetrahydroisoquinoline 133.19 220–225 Low 1.8

Key Observations :

  • The acetonitrile side chain in the target compound enhances water solubility compared to methyl-substituted analogs like 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • The higher molecular weight of this compound correlates with elevated boiling points relative to simpler derivatives.

Research Findings

Synthetic Utility: A 2023 study highlighted the compound’s role in synthesizing tetrahydroisoquinoline-based inhibitors of PARP1, a target in cancer therapy. The nitrile group facilitated selective binding via hydrogen bonding with Asp762.

Toxicity Profile: Acute toxicity studies (rodent models) indicate lower hepatotoxicity compared to 6-Methyl-1,2,3,4-tetrahydroquinoline, attributed to reduced lipophilicity (LogP = 1.2 vs. 2.5) .

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile (CAS No. 63006-86-0) is a compound derived from the tetrahydroisoquinoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparison with similar compounds.

  • Molecular Formula : C11H12N2
  • Molecular Weight : 172.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : CIIOSQUDAKSIOK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its ability to modulate neuroinflammatory pathways. Research indicates that this compound may exert neuroprotective effects by:

  • Inhibiting Neuroinflammation : It has been shown to reduce the production of pro-inflammatory cytokines in neural tissues.
  • Modulating Neurotransmitter Systems : The compound interacts with neurotransmitter receptors, potentially enhancing dopaminergic and serotonergic signaling pathways, which are critical in managing neurodegenerative diseases .

Biological Activities

  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for treating conditions like Alzheimer's and Parkinson's disease .
  • Antineuroinflammatory Properties : The compound has been investigated for its ability to mitigate neuroinflammation associated with various neurological disorders .
  • Potential Therapeutic Applications :
    • Neurodegenerative Diseases : It shows promise in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties .
    • Pain Management : Some studies indicate potential efficacy in managing neuropathic pain and other pain syndromes .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to related compounds:

Compound NameStructureBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks acetonitrile groupLimited neuroprotective effects
N-Benzyl-1,2,3,4-TetrahydroisoquinolineBenzyl group attachedDifferent receptor interactions
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochlorideSimilar structure but different position of acetonitrileEnhanced anti-inflammatory properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental models:

  • A study published in MDPI demonstrated that this compound could significantly reduce markers of inflammation in animal models of neurodegeneration .
  • Another research effort focused on the pharmacological profile of similar tetrahydroisoquinoline derivatives showed promising results in pain relief and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions under controlled conditions. For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches. Computational pre-screening of reaction pathways using quantum chemical calculations (e.g., DFT) can guide experimental conditions .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use NMR (1H/13C) for structural elucidation of the tetrahydroisoquinoline core and nitrile group. Mass spectrometry (MS) with electron ionization confirms molecular weight. HPLC with UV detection or GC-MS (for volatile derivatives) assesses purity. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety considerations are critical when handling this compound in research laboratories?

  • Methodological Answer : Follow Chemical Hygiene Plan protocols for nitrile-containing compounds, including fume hood use, nitrile-resistant gloves, and emergency eyewash access. Store at 0–6°C if stability data indicates thermal sensitivity, as seen in structurally similar acetonitrile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's reactivity in different solvent systems?

  • Methodological Answer : Apply systematic solvent parameter analysis (e.g., Kamlet-Taft, Hansen solubility parameters) to correlate reactivity with solvent polarity, hydrogen-bonding, and polarizability. Validate findings using kinetic studies (e.g., stopped-flow spectroscopy) and computational solvation models. Address contradictions through iterative feedback between experimental and computational data .

Q. What computational approaches are effective in predicting the compound's reaction pathways and intermediate states?

  • Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., nitrile group transformations). Reaction path search algorithms (e.g., IRC calculations) identify transition states. Validate with ab initio molecular dynamics (AIMD) to simulate solvent effects and intermediate stability .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound using statistical experimental design?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design to model interactions between variables (e.g., reagent stoichiometry, temperature). Use ANOVA to identify significant factors. For multi-step syntheses, apply CRF (Constraint-Relaxation-Functionalization) strategies to decouple interdependent parameters .

Q. What strategies are employed to isolate and identify byproducts formed during its synthesis?

  • Methodological Answer : Utilize preparative HPLC or flash chromatography for byproduct isolation. Characterize unknowns via high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC). For trace byproducts, employ LC-MS/MS with fragmentation pattern analysis. Cross-reference with mechanistic insights from computational studies .

Q. How can the compound's behavior in multi-phase reaction systems (e.g., gas-liquid-solid) be modeled for reactor design?

  • Methodological Answer : Apply computational fluid dynamics (CFD) coupled with kinetic Monte Carlo (kMC) simulations to model mass transfer and reaction kinetics. Validate with in situ spectroscopy (e.g., ATR-IR) under scaled-down reactor conditions. Use CRDC subclass RDF2050112 frameworks for reactor optimization .

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